molecular formula C12H8F2N2 B12217685 Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)- CAS No. 141136-35-8

Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)-

Cat. No.: B12217685
CAS No.: 141136-35-8
M. Wt: 218.20 g/mol
InChI Key: NLMYGVCXUOPBHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)- typically involves the condensation reaction between 2,4-difluorobenzenamine and 3-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)- is unique due to the presence of both fluorine atoms and the pyridinylmethylene group, which confer distinct chemical and biological properties. The fluorine atoms can enhance the compound’s stability and reactivity, while the pyridinylmethylene group can influence its binding interactions and biological activity .

Biological Activity

Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)- is a compound of interest due to its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

  • IUPAC Name : Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)-
  • Molecular Formula : C12H10F2N2
  • Molecular Weight : 220.22 g/mol

Biological Activity Overview

Research indicates that compounds containing fluorine atoms often exhibit unique biological activities due to their electronic properties. The presence of the difluoromethyl group and the pyridine moiety in benzenamine derivatives can influence their interaction with biological targets.

  • Inhibition of Enzymatic Activity :
    • Similar compounds have shown the ability to inhibit enzymes critical for cellular metabolism and proliferation. For instance, fluorinated compounds often interfere with the activity of thymidylate synthase, an enzyme essential for DNA synthesis .
  • Antimicrobial Properties :
    • Some benzenamine derivatives have demonstrated antimicrobial activities against various pathogens. The presence of the pyridine ring is thought to enhance this effect by facilitating interactions with microbial membranes or enzymes .
  • Cancer Therapeutics :
    • The potential application in cancer treatment is notable, as certain derivatives have been explored as inhibitors of aromatase, an enzyme involved in estrogen synthesis. This inhibition can be crucial in hormone-dependent cancers .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of several benzenamine derivatives, including 2,4-difluoro-N-(3-pyridinylmethylene)-. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective concentrations for therapeutic use.

Compound NameIC50 (µM)Cancer Cell Line
Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)-15MCF-7
Control (Doxorubicin)0.5MCF-7

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Research Findings

  • Fluorination Effects : The introduction of fluorine atoms alters the lipophilicity and electron density of the compound, which can enhance its binding affinity to biological targets.
  • Structure-Activity Relationship (SAR) : Various studies suggest that modifications in the molecular structure significantly affect biological activity. For example, changing the position of fluorine atoms can lead to variations in cytotoxicity and enzyme inhibition profiles .
  • Pharmacokinetics and Toxicology : Preliminary studies indicate favorable pharmacokinetic properties for benzenamine derivatives; however, toxicity assessments remain crucial for clinical applications. Comprehensive toxicological evaluations are necessary to ensure safety profiles before advancing to clinical trials .

Properties

CAS No.

141136-35-8

Molecular Formula

C12H8F2N2

Molecular Weight

218.20 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-1-pyridin-3-ylmethanimine

InChI

InChI=1S/C12H8F2N2/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h1-8H

InChI Key

NLMYGVCXUOPBHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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